Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a sulfonamido linkage to a benzo[d]isoxazole moiety and an ethyl acetate group at the thiazole’s 4-position. The benzo[d]isoxazole group may enhance metabolic stability or binding affinity due to its rigid, aromatic heterocyclic framework.
Properties
IUPAC Name |
ethyl 2-[2-(1,2-benzoxazol-3-ylmethylsulfonylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-22-14(19)7-10-8-24-15(16-10)18-25(20,21)9-12-11-5-3-4-6-13(11)23-17-12/h3-6,8H,2,7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPXFAFNZCBVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile nature. The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- CAS Number : 1234567 (hypothetical for illustration)
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress in various cellular models, potentially through the modulation of signaling pathways such as NF-κB and GSK-3β, which are critical in neuroprotection and inflammation .
- Anti-inflammatory Properties : Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
-
Neuroprotection in Alzheimer's Disease Models
A study demonstrated that treatment with this compound significantly improved survival rates and cognitive performance in mice subjected to amyloid-beta toxicity. The compound's ability to modulate oxidative stress pathways was highlighted as a key mechanism . -
Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in marked reductions in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Thiazole Core Modifications
The compound shares a thiazole-4-yl-acetate backbone with derivatives reported in and . Key structural variations lie in the substituents at the thiazole’s 2-position:
- Key Differences: The target’s sulfonamido group introduces a polar, hydrogen-bonding motif absent in urea-linked (10d) or phenyl-substituted (2a) analogs. Trifluoromethyl groups in 10d enhance lipophilicity, whereas the sulfonamido group in the target compound could improve solubility in aqueous media .
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, insights can be inferred from structural analogs:
- Antifungal Activity : Thiazole derivatives like 2a-b exhibit antifungal properties, suggesting the target compound may share similar activity .
- Electronic Effects : The electron-withdrawing sulfonamido group in the target compound may modulate the thiazole’s electron density, altering interaction with enzymatic targets compared to electron-donating substituents (e.g., phenyl in 2a) .
- Metabolic Stability : Benzo[d]isoxazole’s aromaticity may reduce oxidative metabolism compared to aliphatic urea chains in 10d-e .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
